Pimasertib - 1204531-26-9

Pimasertib

Catalog Number: EVT-260165
CAS Number: 1204531-26-9
Molecular Formula: C15H15FIN3O3
Molecular Weight: 431.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)-4-pyridinecarboxamide is a pyridinecarboxamide.
Pimasertib is under investigation in clinical trial NCT01378377 (Combination Trial of Pimasertib (MSC1936369B) With Temsirolimus).
Pimasertib is an orally bioavailable small-molecule inhibitor of MEK1 and MEK2 (MEK1/2) with potential antineoplastic activity. Pimasertib selectively binds to and inhibits the activity of MEK1/2, preventing the activation of MEK1/2-dependent effector proteins and transcription factors, which may result in the inhibition of growth factor-mediated cell signaling and tumor cell proliferation. MEK1/2 (MAP2K1/K2) are dual-specificity threonine/tyrosine kinases that play key roles in the activation of the RAS/RAF/MEK/ERK pathway and are often upregulated in a variety of tumor cell types.
Overview

Pimasertib is a selective oral inhibitor of mitogen-activated protein kinase kinase 1 and 2, commonly referred to as MEK1 and MEK2. This compound is primarily investigated for its therapeutic potential in treating various cancers, particularly those driven by mutations in the RAS/RAF/MEK/ERK signaling pathway. Pimasertib has been shown to enhance the efficacy of other chemotherapeutic agents, such as gemcitabine, in certain cancer models, suggesting its role as an adjunct therapy in oncology .

Source and Classification

Pimasertib is classified as a small molecule drug and is known by its chemical name, 4-[(4-fluorophenyl)(5-methyl-2-pyridinyl)methyl]-3-(trifluoromethyl)aniline. Its molecular formula is C15H15FIN3O3, and it has a CAS Registry Number of 1236699-92-5. The compound was developed by the pharmaceutical company AstraZeneca and has undergone various clinical trials to assess its safety and efficacy in treating cancers associated with MEK pathway dysregulation .

Synthesis Analysis

Methods and Technical Details

The synthesis of pimasertib involves multiple steps to construct its complex molecular framework. A notable method includes the use of chiral chromatography techniques to isolate key intermediates during the synthesis process. This involves employing various stationary phases to achieve high purity levels of the desired compound .

The synthesis typically begins with the formation of the core aniline structure, followed by selective fluorination and methylation reactions to introduce functional groups that enhance biological activity. The final steps usually involve purification techniques such as high-performance liquid chromatography to isolate pimasertib from by-products and unreacted materials .

Molecular Structure Analysis

Structure and Data

Pimasertib's molecular structure features a trifluoromethyl group attached to a phenyl ring, which is further substituted with a pyridine moiety. The presence of these functional groups contributes to its potency as a MEK inhibitor.

The three-dimensional conformation of pimasertib can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its spatial arrangement and interactions with target proteins .

Key structural data include:

  • Molecular Weight: Approximately 367.2 g/mol
  • InChIKey: VIUAUNHCRHHYNE-JTQLQIEISA-N
  • Solubility: Soluble in organic solvents but exhibits limited water solubility .
Chemical Reactions Analysis

Reactions and Technical Details

Pimasertib primarily undergoes metabolic transformations in the body, which can include oxidation, reduction, and conjugation reactions. These processes are critical for determining its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.

In vitro studies have demonstrated that pimasertib is metabolized by cytochrome P450 enzymes, leading to the formation of several metabolites. Understanding these reactions helps in predicting drug-drug interactions and optimizing dosing regimens for patients undergoing treatment with pimasertib .

Mechanism of Action

Process and Data

Pimasertib exerts its pharmacological effects by selectively inhibiting MEK1 and MEK2 enzymes within the MAPK signaling pathway. By blocking these kinases, pimasertib disrupts downstream signaling cascades that promote cell proliferation and survival in cancer cells. This inhibition leads to reduced tumor growth and increased apoptosis in susceptible cancer types.

Research has shown that pimasertib can enhance the sensitivity of cancer cells to other chemotherapeutic agents by modulating resistance mechanisms associated with the MAPK pathway .

Key data include:

  • IC50 Values: The half-maximal inhibitory concentration for pimasertib against MEK1/2 is reported to be in the nanomolar range, indicating high potency.
  • Synergistic Effects: Studies have demonstrated enhanced efficacy when combined with gemcitabine in pancreatic cancer models .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline compound.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for similar compounds.

Chemical Properties

  • Stability: Pimasertib is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa: The compound exhibits specific acid-base properties that influence its solubility and bioavailability.

Relevant analyses include:

  • LogP (Partition Coefficient): Indicates lipophilicity which affects absorption.
  • Solubility Profile: Important for formulation development .
Applications

Scientific Uses

Pimasertib is primarily explored in clinical settings for its potential application in treating various malignancies, particularly those harboring RAS mutations or other alterations in the MAPK pathway. Its role as an adjunct therapy alongside traditional chemotherapeutics like gemcitabine highlights its significance in enhancing treatment efficacy.

Additionally, ongoing research aims to explore pimasertib's utility in combination therapies across different cancer types, including melanoma and colorectal cancer. The compound's ability to modulate tumor microenvironments and overcome drug resistance mechanisms presents promising avenues for future oncological therapies .

Introduction to Pimasertib

Pimasertib (developmental codes: AS703026, MSC1936369B) is an orally bioavailable small-molecule inhibitor targeting mitogen-activated protein kinase kinases 1 and 2 (MEK1/2), key components of the RAS/RAF/MEK/ERK signaling pathway. As an investigational antineoplastic agent, it represents a strategic therapeutic approach for cancers driven by hyperactivation of the MAPK pathway, particularly those harboring RAS or RAF mutations. Unlike conventional chemotherapy, pimasertib belongs to the class of molecularly targeted therapies designed to disrupt specific oncogenic signaling cascades. Its development reflects the broader shift toward precision oncology, where agents are engineered to interfere with defined molecular drivers of tumorigenesis. Currently in phase II clinical evaluation, pimasertib has been investigated both as monotherapy and in rational combinations, especially with PI3K/mTOR pathway inhibitors, to address compensatory resistance mechanisms common in solid tumors [1] [4] [9].

Chemical Structure and Pharmacological Classification

Pimasertib is chemically designated as N-[(2S)-2,3-dihydroxypropyl]-3-[(2-fluoro-4-iodophenyl)amino]pyridine-4-carboxamide. Its molecular formula is C₁₅H₁₅FIN₃O₃, yielding a molecular weight of 431.20 g/mol. The compound features a stereogenic center at the C2 position of the propyl side chain, conferring an (S)-configuration critical for its binding affinity. Structurally, it integrates three key pharmacophoric elements:

  • A 2-fluoro-4-iodoaniline moiety enabling hydrophobic interactions within the MEK allosteric pocket.
  • A central pyridine-carboxamide scaffold facilitating hydrogen bonding with key residues.
  • A (S)-2,3-dihydroxypropyl chain contributing to solubility and optimal spatial orientation.

Table 1: Physicochemical Properties of Pimasertib

PropertyValueSource/Determination Method
Molecular FormulaC₁₅H₁₅FIN₃O₃Elemental Analysis [1]
Molecular Weight431.20 g/molMass Spectrometry [1]
CAS Registry Number1236699-92-5Chemical Databases [8]
SMILES NotationOCC@@HCNC(=O)C1=C(NC2=CC=C(I)C=C2F)C=NC=C1Computational Chemistry [8]
Hydrogen Bond Donors4Computational Prediction [8]
Hydrogen Bond Acceptors6Computational Prediction [8]
Topological Polar Surface Area94.48 ŲComputational Prediction [5]
LogP (XLogP)1.66Chromatographic Analysis [8]

Pharmacologically, pimasertib is classified as a highly selective, ATP-noncompetitive allosteric inhibitor of MEK1 and MEK2. It binds adjacent to, but not directly overlapping with, the ATP-binding site, locking MEK in a catalytically inactive conformation. This allosteric mechanism confers specificity for MEK1/2 over other kinases, minimizing off-target effects. Its inhibition constant (Kᵢ) is in the low nanomolar range, effectively suppressing phosphorylation of downstream ERK1/2 substrates. Pimasertib falls under the broader therapeutic category of "signal transduction inhibitors" and specifically within the "MAPK pathway inhibitors" subclass [6] [8] [10].

Historical Development and Rationale for MEK1/2 Targeting

The development of pimasertib emerged from the urgent need to target oncogenic drivers in the MAPK pathway. Historically, activating mutations in KRAS, NRAS, or BRAF genes were identified as prevalent drivers in numerous solid tumors (e.g., ~45% of colorectal cancers, ~30% of melanomas, ~90% of pancreatic cancers), yet remained largely "undruggable" by direct inhibitors. MEK, positioned downstream of RAS and RAF, presented a viable therapeutic node due to:

  • Convergent Signaling Role: MEK1/2 serve as obligate kinases for ERK1/2 activation, integrating signals from multiple upstream oncogenes (RAS, RAF, receptor tyrosine kinases).
  • Redundancy Avoidance: Unlike MEK1 and MEK2’s overlapping functions, ERK isoforms exhibit functional divergence, making MEK a more efficient inhibition point than ERK.
  • Allosteric Druggability: MEK’s unique allosteric pocket allowed design of highly selective inhibitors with lower off-target risks compared to ATP-competitive kinase inhibitors.

Pimasertib was discovered through systematic structure-activity relationship (SAR) optimization of early lead compounds like PD0325901. Key medicinal chemistry objectives included enhancing in vivo potency, improving oral bioavailability, and minimizing ocular toxicity observed with first-generation MEK inhibitors. Preclinical profiling demonstrated nanomolar IC₅₀ values against MEK1 (0.005–2 μM range across cell lines) and potent tumor growth inhibition in xenograft models of multiple myeloma, colorectal cancer, and melanoma [1] [6] [10].

Table 2: Key Clinical Trials of Pimasertib

Trial IdentifierPhaseCombination PartnerTumor TypesKey Findings
NCT01390818 [9]IbVoxtalisib (PI3K/mTOR inhibitor)Advanced solid tumors (NSCLC, CRC, TNBC, melanoma)MTD: Pimasertib 90mg + Voxtalisib 70mg; RP2D: 60mg + 70mg; 5% PR rate
NCT01014936 [4]I/IIGemcitabineMetastatic pancreatic cancerRP2D: 60 mg BID; disease stabilization observed
NCT01378377 [1]ITemsirolimus (mTOR inhibitor)Advanced solid tumorsSafety and tolerability established
NCT01936363 [4]IISAR245409 (PI3K/mTOR inhibitor)Low-grade ovarian cancerRandomized trial; activity in RAS-pathway mutants

The clinical development rationale emphasized:

  • Monotherapy Activity: Early-phase trials focused on tumors with KRAS, NRAS, or BRAF mutations where single-agent MEK inhibition showed preclinical efficacy [6] [7].
  • Combination Strategies: Recognition of pathway cross-talk (e.g., PI3K feedback loops) drove combinations with agents like voxtalisib. Phase Ib data (NCT01390818) demonstrated feasibility but limited long-term efficacy, highlighting challenges in dual pathway inhibition [9].
  • Biomarker-Driven Selection: Expansion cohorts specifically enrolled patients with MAPK/PI3K pathway alterations to enrich for responders, exemplified by the NCT01936363 trial in low-grade ovarian cancer with RAS/RAF aberrations [4] [7].

Pimasertib exemplifies the evolution of MEK inhibitors from broad-spectrum cytotoxics to targeted agents. Its development underscores the importance of structural biology in designing allosteric inhibitors and the necessity of biomarker-guided clinical evaluation to identify responsive molecular subsets [6] [7] [10].

Table 3: Nomenclature of Pimasertib

Designation TypeName(s)
Generic NamePimasertib
IUPAC NameN-[(2S)-2,3-dihydroxypropyl]-3-[(2-fluoro-4-iodophenyl)amino]pyridine-4-carboxamide
SynonymsAS703026; MSC1936369B; SAR703026
CAS Registry1236699-92-5
DrugBank IDDB14904
PubChem CID44187362
ChEBI ID94793

Properties

CAS Number

1204531-26-9

Product Name

Pimasertib

IUPAC Name

N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide

Molecular Formula

C15H15FIN3O3

Molecular Weight

431.20 g/mol

InChI

InChI=1S/C15H15FIN3O3/c16-12-5-9(17)1-2-13(12)20-14-7-18-4-3-11(14)15(23)19-6-10(22)8-21/h1-5,7,10,20-22H,6,8H2,(H,19,23)/t10-/m0/s1

InChI Key

VIUAUNHCRHHYNE-JTQLQIEISA-N

SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NCC(CO)O

Solubility

Soluble in DMSO

Synonyms

AS 703026, AS-703026

Canonical SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NCC(CO)O

Isomeric SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NC[C@@H](CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.